Titanato de calcio

Descripción general

Descripción

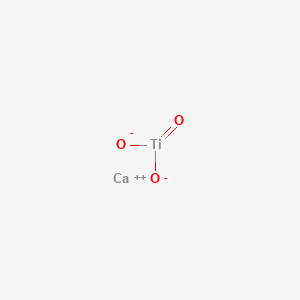

Calcium titanate, chemically denoted as calcium titanium oxide, is an inorganic compound with the chemical formula CaTiO₃. As a mineral, it is known as perovskite, named after the Russian mineralogist Lev Perovski. This compound is a colorless, diamagnetic solid, although the mineral form often appears colored due to impurities. Calcium titanate is highly valued for its unique properties, including a high dielectric constant, excellent thermal stability, and resistance to chemical corrosion .

Aplicaciones Científicas De Investigación

Calcium titanate has a wide range of applications in scientific research:

Electronics Industry: Its high dielectric constant makes it essential in manufacturing capacitors and other electronic devices.

Photocatalysis: Used as a photocatalyst for the degradation of organic pollutants due to its high surface area and robust crystalline structure.

Biomedical Applications: Exhibits good biocompatibility, making it a potential material for bone grafts and implants.

Mecanismo De Acción

Target of Action

Calcium titanate (CaTiO3) is an inorganic compound . It is primarily used in the production of titanium metal or ferrotitanium alloys . The primary targets of calcium titanate are titanium and iron ores, where it is used in the reduction process .

Mode of Action

Calcium titanate interacts with its targets through a process known as direct reduction . This process involves the use of calcium carbonate as an additive. When the calcination temperature is greater than 1300℃, calcium titanate begins to be produced as the main titanium-containing phase . The best calcination temperature obtained by the experiment is 1400℃ .

Biochemical Pathways

The biochemical pathways involved in the action of calcium titanate are primarily related to the phase transformation of titanium and the formation mechanism of calcium titanate . The process involves the simultaneous preparation of calcium titanate by direct reduction of iron from ilmenite using a coal-based embedding method .

Pharmacokinetics

It’s worth noting that the compound’s properties, such as its density and solubility, can impact its behavior in various environments .

Result of Action

The result of the action of calcium titanate is the production of titanium in the form of pure calcium titanate . The process also produces direct reduced iron . The grade of Ti in the calcium titanate product is 26.95%, the content of calcium titanate is 76.37% and the recovery rate of titanium is 90.15% .

Action Environment

The action of calcium titanate is influenced by environmental factors such as temperature and the presence of additives like calcium carbonate . For instance, the production of calcium titanate begins when the calcination temperature is greater than 1300℃, and the best results are obtained at a temperature of 1400℃ . The presence of calcium carbonate also influences the process, with an increase in the amount of calcium carbonate leading to an increase in the content of calcium titanate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium titanate can be synthesized through various methods:

Solid-State Reaction Method: This involves mixing calcium carbonate (CaCO₃) and titanium dioxide (TiO₂) thoroughly, followed by a high-temperature sintering process.

Sol-Gel Process: This method involves the use of a sol-gel template, often with bio-templates like cotton, to produce calcium titanate with special morphologies.

Hydrothermal Methods and Co-precipitation Techniques: These methods provide additional control over the properties of the synthesized calcium titanate, such as grain size, porosity, and crystallinity.

Industrial Production Methods: In industrial settings, calcium titanate is often produced by the solid-state reaction method due to its simplicity and efficiency. The process involves high-temperature sintering of calcium carbonate and titanium dioxide, resulting in the formation of calcium titanate .

Análisis De Reacciones Químicas

Calcium titanate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the titanium component can change its oxidation state.

Substitution Reactions: Calcium titanate can undergo substitution reactions where other metal ions replace calcium or titanium ions in the lattice structure.

Photocatalytic Reactions: Calcium titanate exhibits photocatalytic properties, making it useful in the degradation of organic pollutants.

Common Reagents and Conditions:

Oxidizing Agents: Such as oxygen or hydrogen peroxide.

Reducing Agents: Such as hydrogen or carbon monoxide.

Photocatalytic Conditions: Involves exposure to ultraviolet light or visible light in the presence of a photocatalyst.

Major Products Formed:

Oxidation Products: Titanium dioxide and calcium oxide.

Reduction Products: Metallic titanium and calcium.

Photocatalytic Products: Degraded organic compounds and water.

Comparación Con Compuestos Similares

Calcium titanate belongs to the family of perovskites, which have the general formula ABX₃. Similar compounds include:

Barium titanate (BaTiO₃): Known for its ferroelectric properties and used in capacitors and piezoelectric devices.

Strontium titanate (SrTiO₃): Exhibits high dielectric constant and is used in electronic applications.

Yttrium barium copper oxide (YBa₂Cu₃O₇): A high-temperature superconductor.

Uniqueness of Calcium Titanate: Calcium titanate is unique due to its combination of high dielectric constant, excellent thermal stability, and resistance to chemical corrosion. These properties make it suitable for a wide range of applications, from electronics to biomedical devices .

Actividad Biológica

Calcium titanate (CaTiO₃) is a bioceramic material that has garnered significant attention in biomedical applications, particularly in bone repair and dental implants. Its biological activity is primarily attributed to its biocompatibility, bioactivity, and potential antibacterial properties. This article explores the biological activity of calcium titanate, presenting detailed research findings, data tables, and case studies.

Overview of Calcium Titanate

Calcium titanate is a ceramic compound with a perovskite structure, known for its excellent mechanical properties and biocompatibility. It is used in various medical applications, including bone grafts, dental implants, and drug delivery systems. The material's ability to bond with bone and promote osteogenesis makes it a valuable candidate for orthopedic and dental applications.

Bioactivity and Osteogenic Properties

Bioactivity refers to the ability of a material to elicit a biological response when in contact with living tissue. Calcium titanate exhibits bioactive properties by forming a hydroxyapatite layer on its surface when immersed in simulated body fluid (SBF), which is crucial for bone integration.

Case Study: Iodine-Loaded Calcium Titanate

A study conducted by Ikeda et al. (2022) investigated the bioactivity and antibacterial activity of iodine-containing calcium titanate (Ca-I-Ti). The results showed that:

- Cell Viability : MC3T3-E1 cells seeded on Ca-I-Ti demonstrated high viability and proliferation rates.

- Alkaline Phosphatase (ALP) Activity : The average ALP activity was significantly higher in the Ca-I-Ti group compared to conventional titanium (cp-Ti) groups, indicating enhanced osteogenic potential.

- Antibacterial Activity : Ca-I-Ti exhibited substantial antibacterial effects against methicillin-susceptible Staphylococcus aureus, with a reduction in viable bacterial counts over time .

The study's findings are summarized in the following table:

| Parameter | Ca-I-Ti | cp-Ti |

|---|---|---|

| Cell Viability (%) | 95 ± 2 | 85 ± 3 |

| ALP Activity (µg/mL) | 150 ± 10 | 90 ± 5 |

| Bacterial Count (CFU × 10⁴) | 0.13 ± 0.18 | 7.3 ± 4.5 |

Antibacterial Properties

The incorporation of iodine into calcium titanate enhances its antibacterial properties. Iodine ions are known for their broad-spectrum antimicrobial activity, which helps prevent infections associated with implants.

Research Findings on Antibacterial Efficacy

In vitro studies have shown that iodine-loaded calcium titanate significantly reduces bacterial colonization compared to traditional titanium surfaces. For instance, after 24 hours of incubation:

- Ca-I-Ti : Bacterial count was reduced to 0.13 CFU × 10⁴.

- cp-Ti : Bacterial count was recorded at 7.3 CFU × 10⁴ .

This significant reduction indicates the potential of iodine-loaded calcium titanate as an effective biomaterial for preventing implant-related infections.

Cytotoxicity and Genotoxicity Studies

Recent studies have also evaluated the cytotoxicity and genotoxicity of calcium titanate nanoparticles (CaTiO₃ NPs). A study examined the effects of CaTiO₃ NPs on mouse hepatic tissue and found that:

- Reactive Oxygen Species (ROS) : Elevated levels were observed in treated groups, indicating oxidative stress.

- Genotoxic Effects : The tail moment in comet assays showed significant DNA damage in treated groups compared to controls .

The following table summarizes the genotoxicity findings:

| Treatment | Tail Length (mm) | % DNA in Tail (%) | Tail Moment |

|---|---|---|---|

| Control | 5.11 ± 0.77 | 33.88 ± 5.99 | 1.90 ± 0.70 |

| CaTiO₃ NPs | 4.34 ± 0.45 | 32.84 ± 2.09 | 1.77 ± 0.41 |

Propiedades

IUPAC Name |

calcium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Ti/q+2;3*-2;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUCVIBPSSMHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ca+2].[Ti+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890839 | |

| Record name | Calcium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12049-50-2, 37226-56-5 | |

| Record name | Calcium titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012049502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX87EZD0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.